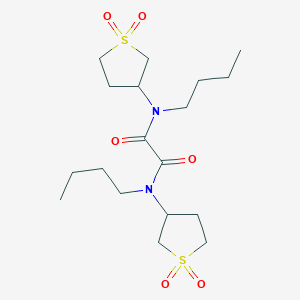
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide is a chemical compound that belongs to the family of quinone imines. These compounds are known for their diverse biological activities and are used in various scientific research applications. The structure of this compound consists of a cyclohexadienone ring with a methanesulfonamide group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide typically involves the reaction of 4-aminophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve maintaining the temperature at around 0°C to 5°C to ensure the stability of the intermediate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also helps in minimizing human error and ensuring consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require the use of strong bases or acids to facilitate the replacement of the methanesulfonamide group.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant biological and industrial applications .
Aplicaciones Científicas De Investigación
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quinone derivatives.
Biology: Studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide involves its interaction with cellular proteins and enzymes. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This can result in the disruption of cellular processes and induction of apoptosis in cancer cells. The molecular targets and pathways involved include the inhibition of topoisomerase enzymes and the activation of caspase pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
- N-(4-oxocyclohexa-2,5-dien-1-ylidene)acetamide
- N-(4-oxocyclohexa-2,5-dien-1-ylidene)arylsulfonamides
Uniqueness
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide is unique due to its specific methanesulfonamide group, which imparts distinct chemical and biological properties. This compound exhibits higher stability and reactivity compared to its analogs, making it a valuable reagent in various chemical and biological applications .
Propiedades
Número CAS |
73021-84-8 |
|---|---|
Fórmula molecular |
C7H7NO3S |
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
N-(4-oxocyclohexa-2,5-dien-1-ylidene)methanesulfonamide |
InChI |
InChI=1S/C7H7NO3S/c1-12(10,11)8-6-2-4-7(9)5-3-6/h2-5H,1H3 |
Clave InChI |
NDLQEBVURWOHCQ-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)N=C1C=CC(=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-[3-methoxy-4-(pentyloxy)phenyl]prop-2-enamide](/img/structure/B12119632.png)
![4-((2,5,6-Trimethylthieno[2,3-d]pyrimidin-4-yl)amino)butanoic acid](/img/structure/B12119633.png)

![4-methyl-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B12119654.png)

![1-[(Phenylcarbamoyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12119666.png)

![ethyl (1S,2R)-2-[[(1R)-1-phenylethyl]amino]cyclohexanecarboxylate; 4-methylbenzenesulfonic acid](/img/structure/B12119676.png)


![1-[4-Fluoro-3-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxamide](/img/structure/B12119690.png)
![3-Methoxy-4-(3-methyl-[1,2,4]oxadiazol-5-ylmethoxy)-benzoic acid](/img/structure/B12119691.png)


